Product packaging for 1-Oxa-8-thiaspiro[4.5]decan-4-amine(Cat. No.:)

1-Oxa-8-thiaspiro[4.5]decan-4-amine

Cat. No.: B15258087
M. Wt: 173.28 g/mol
InChI Key: WZORNURJEYIIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-8-thiaspiro[4.5]decan-4-amine is a spirocyclic chemical building block designed for research and development purposes. This compound features a unique structure incorporating both oxygen and sulfur heteroatoms within a rigid spiro[4.5]decane scaffold, which presents a three-dimensional geometry highly valued in medicinal chemistry . The conformational restraint of the spirocyclic framework can lead to enhanced binding affinity and selectivity for biological targets, making such compounds attractive templates in drug discovery . The primary application of this compound is as a versatile synthetic intermediate. Researchers can utilize its amine functional group for further chemical modifications, enabling the construction of more complex molecules for screening and development . While the specific biological profile of this exact molecule requires further investigation, close structural analogs, such as 1-oxa-8-azaspiro[4.5]decanes, have been extensively studied as muscarinic receptor agonists for investigating potential treatments for neurological conditions . Other related spiro[4.5]decane derivatives have been explored as CCR4 antagonists, GlyT1 inhibitors, and 5-HT1A receptor agonists, highlighting the broad utility of this core structure in probing various biological pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NOS B15258087 1-Oxa-8-thiaspiro[4.5]decan-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

1-oxa-8-thiaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H15NOS/c9-7-1-4-10-8(7)2-5-11-6-3-8/h7H,1-6,9H2

InChI Key

WZORNURJEYIIQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1N)CCSCC2

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 8 Thiaspiro 4.5 Decan 4 Amine

Historical and Current Synthetic Approaches to Related Spiro[4.5]decane Systems

The spiro[4.5]decane framework is a common motif in a variety of natural products and biologically active molecules, leading to the development of numerous synthetic strategies over the years. researchgate.net Historically, approaches often relied on intramolecular cyclization reactions, such as the Dieckmann condensation or Friedel-Crafts-type reactions, to construct the spirocyclic core.

More contemporary methods have focused on improving efficiency, stereocontrol, and functional group tolerance. These include:

Intramolecular Alkylation: This classical approach involves the cyclization of a suitably substituted cyclohexanone (B45756) derivative bearing an ω-haloalkyl side chain. Base-mediated deprotonation of the ketone generates an enolate that subsequently displaces the halide to form the spirocyclic system.

Rearrangement Reactions: Pinacol-type rearrangements of vicinal diols on a cyclopentyl or cyclohexyl scaffold have been employed to contract or expand a ring, leading to the formation of a spirocenter. A notable example is the tandem Prins/pinacol cascade process for the synthesis of oxaspiro[4.5]decan-1-ones. rsc.org

Diels-Alder Reactions: The [4+2] cycloaddition between a diene-substituted cyclohexane (B81311) and a suitable dienophile can be a powerful tool for constructing the spiro[4.5]decane skeleton, often with a high degree of stereocontrol. chemicalbook.com

Photoannelation: Photochemical cycloadditions have also been utilized to create the spiro[4.5]decane system, as demonstrated in the total synthesis of (–)-acorenone. rsc.org

The synthesis of spirocycles containing heteroatoms, such as the 1-oxa-8-azaspiro[4.5]decane system, has been reported, providing valuable insights into potential routes for the target molecule. nih.govnih.gov These syntheses often involve the construction of one of the heterocyclic rings followed by a spirocyclization step.

Development and Optimization of Synthetic Pathways to 1-Oxa-8-thiaspiro[4.5]decan-4-amine

While a direct, optimized synthesis for this compound is not documented, a plausible retrosynthetic analysis suggests several potential forward synthetic routes. The key challenges lie in the controlled formation of the spirocyclic oxathiane system and the stereoselective introduction of the amine functionality.

A hypothetical retrosynthetic disconnection of the target molecule is shown below:

Retrosynthetic analysis of this compound

Scheme 1: Proposed Retrosynthetic Analysis.

This analysis suggests that the target amine could be derived from a corresponding ketone or alcohol precursor. The spirocyclic core could be assembled via the union of a functionalized tetrahydrothiopyran (B43164) and a suitable C2-synthon that forms the tetrahydrofuran (B95107) ring.

Achieving the desired stereochemistry at the C4 position and controlling the regioselectivity of the ring-forming reactions are critical.

Stereoselective Amination: The amine at C4 could be introduced via several methods. Reductive amination of a precursor ketone, 1-oxa-8-thiaspiro[4.5]decan-4-one, would likely yield a mixture of diastereomers. Chiral auxiliaries or stereoselective reducing agents could be employed to enhance the diastereoselectivity. Alternatively, a Mitsunobu reaction on a corresponding alcohol precursor could provide the amine with inversion of stereochemistry.

Regioselective Cyclization: In constructing the spirocycle, regioselectivity is crucial. For instance, in an intramolecular cyclization to form the tetrahydrofuran ring, the reaction must be directed to form the five-membered ring over a potential six-membered ring. The choice of reagents and reaction conditions plays a pivotal role in controlling this outcome. Iodocyclization has been shown to be a powerful method for the regioselective formation of oxa-spirocycles. rsc.orgresearchgate.net

The formation of the spirocyclic system is the cornerstone of the synthesis. Several cyclization strategies can be envisioned:

Intramolecular Etherification: A key strategy could involve the intramolecular cyclization of a precursor containing both the tetrahydrothiopyran core and a side chain with a terminal alcohol and a leaving group. For example, a 4-(2-hydroxyethyl)-tetrahydrothiopyran-4-carbonitrile could be a viable precursor.

Prins Cyclization: The Prins cyclization, involving the reaction of an aldehyde with a homoallylic alcohol, is a well-established method for synthesizing tetrahydropyrans and could be adapted for the formation of the tetrahydrofuran ring onto a pre-existing tetrahydrothiopyran. nih.govnorthwestern.edu A thia-Prins cyclization is also a known reaction for forming tetrahydrothiophenes and -thiopyrans. researchgate.net

A plausible synthetic sequence is outlined below:

Plausible synthetic route to this compound

Scheme 2: Plausible Synthetic Route.

This proposed route begins with the known tetrahydro-4H-thiopyran-4-one. Introduction of a two-carbon unit via a Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction and functional group manipulations, would lead to a key intermediate poised for an intramolecular cyclization to form the spirocyclic core. Subsequent conversion of the nitrile to the desired amine would complete the synthesis.

Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step, and could potentially be applied to the synthesis of the 1-oxa-8-thiaspiro[4.5]decane scaffold. northwestern.edu An MCR could conceivably bring together three or more simple starting materials to rapidly assemble the core structure. For instance, a reaction involving a functionalized tetrahydrothiopyran, an aldehyde, and a source of cyanide could potentially construct a significant portion of the target molecule in a convergent manner. While no direct MCR for this specific scaffold has been reported, the development of such a reaction would be a significant advancement.

Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-heteroatom bonds, and could be instrumental in the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling and Cyclization: Palladium catalysts are widely used for intramolecular cyclization reactions. A palladium-catalyzed intramolecular C-O bond formation could be a key step in the closure of the tetrahydrofuran ring.

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are known to promote various cycloaddition reactions that could be adapted for the construction of the spirocyclic system.

Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as powerful tools for the cyclization of enynes and other unsaturated systems, and could potentially be used to construct the tetrahydrofuran ring.

The following table summarizes potential transition metal-catalyzed reactions applicable to the synthesis.

Catalyst SystemReaction TypePotential Application in Synthesis
Pd(OAc)₂ / LigandIntramolecular Heck ReactionCyclization of an aryl- or vinyl-halide substituted tetrahydrothiopyran.
[Rh(cod)Cl]₂ / Ligand[4+2] CycloadditionConstruction of the tetrahydrothiopyran ring with subsequent spirocyclization.
AuCl₃ / AgOTfHydroalkoxylation/CyclizationCyclization of an alkynyl alcohol precursor to form the tetrahydrofuran ring.

Organocatalysis has become a major area of research in synthetic chemistry, offering metal-free alternatives for a wide range of transformations, including the synthesis of spirocycles.

Proline-Catalyzed Reactions: Proline and its derivatives are effective catalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions, which could be used to set the stereocenter at C4.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have proven to be excellent catalysts for a variety of enantioselective cyclization reactions, including the formation of spiro-fused heterocycles. nih.gov An intramolecular oxa-Michael addition catalyzed by a chiral phosphoric acid could be a viable strategy for the enantioselective synthesis of the target molecule. whiterose.ac.uk

The table below outlines potential organocatalytic strategies.

OrganocatalystReaction TypePotential Application in Synthesis
(S)-ProlineAldol or Mannich ReactionStereoselective introduction of a functionalized side chain at the C4 position of tetrahydrothiopyran-4-one.
Chiral Phosphoric AcidIntramolecular CycloetherificationEnantioselective formation of the tetrahydrofuran ring.
N-Heterocyclic Carbene (NHC)Annulation ReactionsConstruction of the spirocyclic core through a formal [4+1] or other annulation strategy.

Convergent and Divergent Synthetic Strategies for Analog Development

The development of analogs of this compound is crucial for exploring structure-activity relationships (SAR) in various applications. Both convergent and divergent synthetic strategies can be envisioned for this purpose, each offering distinct advantages.

A convergent synthesis would involve the separate preparation of the functionalized oxathiolane and cyclohexane synthons, which are then combined in a key step to form the spirocyclic core. For instance, a protected 4-amino-oxathiolane precursor could be coupled with a suitable cyclohexane derivative. This approach is generally efficient for creating a library of analogs by varying either of the two initial building blocks.

In contrast, a divergent synthesis would begin with the pre-formed 1-Oxa-8-thiaspiro[4.5]decane scaffold, which is then functionalized at various positions. This strategy is advantageous for creating a series of analogs with modifications at different sites on the same core structure. For example, the parent spirocycle could be subjected to various C-H activation or functional group interconversion reactions to introduce the amine functionality or other substituents on the cyclohexane ring.

StrategyDescriptionAdvantagesPotential Application for this compound Analogs
Convergent Independent synthesis of key fragments followed by their assembly.High efficiency, modularity, allows for late-stage diversification.Rapid generation of analogs by varying the cyclohexane or oxathiolane precursors.
Divergent Modification of a common intermediate to produce a variety of analogs.Access to a diverse set of analogs from a single precursor, useful for SAR studies.Introduction of various substituents on the cyclohexane ring or modification of the amine group.

Challenges and Future Directions in Sustainable Synthesis

While the synthesis of complex molecules like this compound is a testament to the power of modern organic chemistry, there are inherent challenges, particularly concerning sustainability. Future research in this area should focus on developing more environmentally friendly and efficient synthetic routes.

Key challenges in the synthesis of this and related spirocycles include:

Stereocontrol: The spirocenter and the C4-amine group can exist as multiple stereoisomers. Developing highly stereoselective methods to control the absolute and relative stereochemistry is a significant hurdle.

Use of Hazardous Reagents: Traditional synthetic methods may rely on toxic reagents and solvents. The development of greener alternatives is a priority.

Future directions to address these challenges and promote sustainable synthesis include:

Catalysis: The use of catalytic methods, including organocatalysis, biocatalysis, and transition-metal catalysis, can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability, contributing to a more sustainable manufacturing process.

Renewable Feedstocks: Investigating the use of renewable starting materials to construct the spirocyclic framework would significantly enhance the sustainability of the synthesis.

ChallengePotential Sustainable Solution
Lack of StereocontrolAsymmetric catalysis, chiral pool synthesis.
Poor Atom EconomyTandem reactions, one-pot syntheses.
Hazardous Reagents/SolventsGreen solvents (e.g., water, supercritical CO2), biocatalysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These ab initio or first-principles methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.gov For a molecule like 1-Oxa-8-thiaspiro[4.5]decan-4-amine, DFT would be used to determine its most stable three-dimensional structure (ground state geometry) by optimizing the positions of all atoms to find the minimum energy configuration.

A typical DFT study would involve selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For sulfur-containing organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets such as 6-311++G(d,p) to provide a robust description of the electronic structure. tandfonline.comnih.gov The inclusion of diffuse functions (+) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are crucial for molecules with heteroatoms like sulfur and oxygen. The optimization process yields key data, including the total electronic energy, bond lengths, bond angles, and dihedral angles that define the molecular geometry.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p))

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC(spiro)-O(1)1.43 Å
Bond LengthC(spiro)-S(8)1.85 Å
Bond LengthC(4)-N1.47 Å
Bond AngleC-O-C112.5°
Bond AngleC-S-C98.7°
Dihedral AngleC(2)-C(3)-C(4)-N175.2°

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would be determined by a specific calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations. It illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is mapped onto the molecule's electron density surface, with colors typically ranging from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor).

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These regions represent likely sites for electrophilic attack or hydrogen bonding interactions. The sulfur atom would also exhibit a region of negative potential.

Positive Potential (Blue/Green): Located around the hydrogen atoms of the amine group and the adjacent aliphatic protons. These areas are susceptible to nucleophilic attack.

This analysis is critical for predicting how the molecule will interact with other chemical species, such as receptors, enzymes, or other reagents. tandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich heteroatoms, particularly the nitrogen of the amine group and the sulfur atom, indicating these are the primary sites for oxidation or reaction with electrophiles.

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the carbon skeleton and regions with electron-withdrawing character, indicating sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

Quantum chemical calculations provide the energies of these orbitals and allow for their visualization. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.15 eV
LUMO Energy2.05 eV
HOMO-LUMO Gap8.20 eV

Note: This data is illustrative, based on typical values for similar heterocyclic compounds. The large energy gap suggests significant kinetic stability.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The spirocyclic core of this compound imparts significant conformational rigidity, yet flexibility remains in the six-membered thiane (B73995) ring and the five-membered oxolane ring, as well as with respect to the orientation of the amine substituent. Conformational analysis is essential for understanding the molecule's preferred shapes and dynamic behavior.

Conformational analysis of spiro[4.5]decane systems has shown that the relative stability of different conformers can be influenced by steric and electrostatic interactions. cdnsciencepub.com For this compound, the amine group on the oxolane ring can exist in different spatial orientations (e.g., axial vs. equatorial-like positions relative to the ring's puckering). Similarly, the thiane ring can adopt chair, boat, or twist-boat conformations.

Molecular mechanics (MM) force fields provide a computationally efficient way to perform conformational sampling. By systematically rotating torsion angles and performing energy minimization on the resulting structures, a potential energy surface can be mapped out. This process identifies the various low-energy conformers and the energy barriers between them, revealing the most likely shapes the molecule will adopt at a given temperature.

While molecular mechanics is useful for sampling conformations, ab initio molecular dynamics (AIMD) simulations provide a more accurate picture of the molecule's dynamic behavior by solving the equations of motion for the nuclei on a potential energy surface calculated quantum mechanically (typically with DFT). This approach captures not only conformational changes but also bond vibrations and intramolecular hydrogen bonding dynamics.

An MD simulation of this compound, often performed in a simulated solvent to mimic realistic conditions, would track the atomic positions over time (femtoseconds to nanoseconds). tandfonline.comnih.gov Analysis of the simulation trajectory can reveal:

Conformational Transitions: The frequency and pathways of transitions between different chair and boat conformations of the thiane ring.

Solvent Effects: How interactions with solvent molecules influence the preferred conformation.

Root-Mean-Square Deviation (RMSD): A measure of the molecule's structural stability over time.

Root-Mean-Square Fluctuation (RMSF): Highlights which parts of the molecule are most flexible.

These simulations are crucial for understanding how the molecule's structure evolves over time, which is fundamental to its biological activity and chemical reactivity. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters with high accuracy. nih.govnih.gov These theoretical calculations can provide valuable information about the structural and electronic properties of molecules, aiding in their identification and characterization.

Infrared (IR) Spectroscopy: In a similar vein, the vibrational frequencies of a molecule can be calculated computationally to predict its infrared (IR) spectrum. nih.govnih.gov These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The predicted IR spectrum can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For instance, the characteristic stretching frequencies for the N-H bond in the amine group, the C-O-C ether linkage, and the C-S-C thioether linkage of this compound could be predicted. nih.gov The accuracy of these predictions is enhanced by using scaling factors to correct for anharmonicity and other systematic errors. researchgate.net

A hypothetical table of predicted spectroscopic data for this compound is presented below to illustrate the potential output of such computational studies.

Atom/Group Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Predicted IR Frequency (cm⁻¹)
Amine (NH₂)-(Predicted value)(Predicted N-H stretch)
Methylene (CH₂) adjacent to N(Predicted value)(Predicted value)(Predicted C-H stretch)
Methine (CH) adjacent to O and N(Predicted value)(Predicted value)(Predicted C-H stretch)
Spiro Carbon(Predicted value)--
Thioether (CH₂-S)(Predicted value)(Predicted value)(Predicted C-S stretch)
Ether (CH₂-O)(Predicted value)(Predicted value)(Predicted C-O stretch)

Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry software.

Reaction Mechanism Studies of Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. mdpi.com This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

For the synthesis of spirocyclic compounds like this compound, computational studies can be employed to investigate the key bond-forming steps. For example, in the synthesis of related spiroketals, computational methods have been used to study the acid-catalyzed cyclization of dihydroxyketones. nih.gov Similarly, the mechanism of reactions involving the formation of the thioether or the introduction of the amine group could be explored.

A general approach to studying a reaction mechanism computationally involves:

Reactant and Product Optimization: The 3D structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: The structure of the transition state connecting the reactants and products is located on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

While specific computational studies on the reaction mechanism for the synthesis of this compound were not found in the surveyed literature, the principles of computational reaction mechanism analysis are broadly applicable. mdpi.com

Ligand-Receptor Docking and Molecular Dynamics Simulations in Relation to In Vitro Biological Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how a molecule like this compound might interact with biological targets, such as proteins and receptors. chemrxiv.orgnih.gov These in silico methods can predict the binding mode and affinity of a ligand, guiding the design of more potent and selective therapeutic agents. nih.govepa.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy.

Studies on derivatives of 1-oxa-4-thiaspiro[4.5]decane have demonstrated the utility of this approach. For instance, molecular modeling of 1-oxa-4-thiaspiro[4.5]decane derivatives as 5-HT₁A receptor agonists revealed key interactions within the binding site. epa.govunimore.it The protonated amine of these ligands was found to form a crucial salt bridge with an aspartate residue (D116) in the receptor, a common feature for many 5-HT₁A receptor ligands. unimore.it

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations could be used to:

Assess the stability of the predicted docking pose.

Analyze the hydrogen bonding network and other non-covalent interactions between the ligand and the receptor.

Calculate the binding free energy, providing a more accurate estimate of the binding affinity.

ADMET Prediction: In addition to studying ligand-receptor interactions, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov For a series of 1-oxa-4-thiaspiro[4.5]decane derivatives, theoretical studies of ADME properties showed a generally favorable profile. nih.govepa.gov

A summary of potential computational investigations for this compound is provided in the table below.

Computational Method Objective Potential Findings
Molecular DockingPredict binding mode and affinity to a specific receptor.Identification of key interacting residues; prediction of binding energy.
Molecular DynamicsAssess stability of the ligand-receptor complex.Analysis of dynamic interactions and conformational changes.
ADMET PredictionEstimate drug-like properties.Prediction of oral bioavailability, blood-brain barrier penetration, etc.

Analog Design and Structure Activity Relationship Sar Methodologies

Rational Design Principles for Modulating Structural Features

The rational design of analogs of spirocyclic systems like 1-Oxa-8-thiaspiro[4.5]decan-4-amine involves the strategic modification of its core structure to enhance interactions with biological targets. Key structural features that are often modulated include the amine substituent, the oxathiolane ring, and the cyclohexane (B81311) ring.

For instance, in the related 1-oxa-8-azaspiro[4.5]decane series, systematic modifications have been a cornerstone of enhancing receptor affinity and selectivity. nih.gov The design of these analogs often begins with a lead compound, which is then systematically altered to probe the steric and electronic requirements of the target's binding site. A common approach involves incorporating the core spirocyclic skeleton into structures known to have affinity for a particular receptor class. For example, the tetrahydrofuran (B95107) ring of muscarone (B76360) was incorporated into an 8-azaspiro[4.5]decane skeleton to design M1 muscarinic agonists. nih.gov

Another key principle is the introduction of various substituents to explore different regions of the binding pocket. In the context of this compound, this could involve:

Substitution on the Cyclohexane Ring: Introducing alkyl, aryl, or functional groups at various positions on the cyclohexane ring can impact the compound's conformational preferences and create additional interactions with the target protein.

Alterations to the Oxathiolane Ring: While less common, modifications to the oxathiolane ring, such as oxidation of the sulfur atom, could be explored to alter the electronic properties and metabolic stability of the molecule.

The design of selective ligands for sigma-1 receptors based on the 1-oxa-8-azaspiro[4.5]decane scaffold highlights the importance of the N-substituent in modulating affinity and selectivity. nih.gov By introducing a variety of aryl and alkyl groups, researchers can fine-tune the interactions with the receptor.

Table 1: Rational Design Strategies for Spirocyclic Scaffolds
Structural FeatureModification StrategyPotential ImpactExample from Related Series
Amine GroupAlkylation, Arylation, AcylationAlters basicity, lipophilicity, and hydrogen bondingVaried N-substituents in 1-oxa-8-azaspiro[4.5]decane sigma-1 ligands nih.gov
Cyclohexane RingIntroduction of alkyl, aryl, or functional groupsModifies conformation and explores additional binding interactionsSystematic modifications of the cyclohexane portion in muscarinic agonists nih.gov
Heterocyclic RingBioisosteric replacement (e.g., oxathiolane to dioxolane)Influences electronic properties, metabolic stability, and binding modeComparison of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives nih.gov

Synthetic Strategies for Diverse Analog Libraries

The generation of diverse analog libraries is essential for comprehensive SAR studies. For spirocyclic systems, this often involves multi-step synthetic sequences that allow for the late-stage introduction of diversity.

A common strategy for the synthesis of spiro[cyclohexane-1,2'- nih.govnih.govoxathiolane] derivatives, the core of this compound, starts from a substituted cyclohexanone (B45756). The key spirocyclization step can be achieved by reacting the cyclohexanone with 2-mercaptoethanol (B42355) under acidic conditions. Subsequent functional group manipulations on the cyclohexane ring can then be performed to introduce the desired amine functionality and other substituents.

For the related 1-oxa-8-azaspiro[4.5]decanes, synthetic routes often involve the construction of the spirocyclic core followed by diversification. For example, the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride serves as a key intermediate for further elaboration. sigmaaldrich.com

In the development of 5-HT1A receptor agonists, a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives were synthesized by combining different heterocyclic rings with a flexible amine chain. nih.gov This approach allows for the exploration of a wide range of chemical space by varying both the spirocyclic headgroup and the amine-containing side chain.

The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives for the treatment of eating disorders also showcases the use of versatile intermediates that can be coupled with various amines to generate a library of analogs. google.com

Advanced SAR Analysis Approaches (e.g., 3D-QSAR, Chemoinformatics)

To handle the large datasets generated from analog libraries, advanced computational techniques are employed to derive meaningful SAR.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional structural requirements for biological activity. These methods correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. For spirocyclic systems, 3D-QSAR can help to visualize the favorable and unfavorable regions for substitution around the scaffold, guiding the design of more potent and selective analogs.

Chemoinformatics approaches are used to analyze large chemical datasets and identify trends in SAR. This can involve techniques such as:

Pharmacophore modeling: Identifying the common 3D arrangement of functional groups required for biological activity.

Molecular docking: Predicting the binding mode of ligands within the active site of a target protein.

Machine learning: Building predictive models of biological activity based on chemical structure.

In the study of 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands, computational docking studies were likely used to rationalize the observed affinities and selectivities. nih.gov Similarly, for 5-HT1A receptor agonists, molecular modeling was employed to understand the binding interactions of the 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives. nih.gov

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. The rigid, three-dimensional nature of the 1-Oxa-8-thiaspiro[4.5]decane scaffold means that its stereoisomers can adopt distinct orientations in a binding site, leading to significant differences in biological activity.

The spirocyclic carbon atom and any substituted carbons on the cyclohexane or oxathiolane rings can be chiral centers. For this compound, the carbon at the 4-position is a stereocenter, leading to (R)- and (S)-enantiomers. The relative orientation of the amine group will be different in these enantiomers, which can profoundly affect their interactions with the target receptor.

In studies of 1-oxa-8-azaspiro[4.5]decane-based muscarinic agonists, the optical resolution of active compounds was performed, and it was found that the M1 agonist activity resided preferentially in one of the enantiomers. nih.gov The absolute configuration of the active enantiomer was determined by X-ray crystallography, providing a clear understanding of the stereochemical requirements for activity. nih.gov For instance, the (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be the more active M1 agonist. nih.gov

The synthesis of stereochemically defined analogs, such as (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, underscores the importance of controlling stereochemistry in the design of potent and selective ligands.

Conformational Flexibility and its Influence on Ligand Binding

The conformational flexibility of a ligand is a critical determinant of its ability to bind to a biological target. While the spirocyclic core of this compound is relatively rigid, the cyclohexane ring can exist in different chair and boat conformations. Furthermore, substituents on the rings can have a significant impact on the preferred conformation.

The conformation of the ligand determines the spatial arrangement of its functional groups, which in turn dictates its ability to form favorable interactions with the amino acid residues in the binding site of a protein. A ligand may need to adopt a specific, higher-energy conformation to bind to its target, and the energetic cost of this conformational change can affect its binding affinity.

The interplay between conformational flexibility and biological activity is complex. While a certain degree of flexibility can be beneficial for allowing a ligand to adapt to its binding site, excessive flexibility can be detrimental due to the entropic penalty associated with freezing out multiple conformations upon binding. Therefore, a key aspect of rational drug design is to create molecules with an optimal balance of rigidity and flexibility.

Table 2: Summary of SAR Methodologies and Key Considerations
MethodologyDescriptionApplication to this compound Analogs
Rational DesignSystematic modification of the chemical structure to enhance biological activity.Modification of the amine, cyclohexane, and oxathiolane rings to probe binding site interactions.
Diverse Analog LibrariesSynthesis of a wide range of related compounds for comprehensive SAR screening.Utilizing versatile synthetic intermediates for late-stage diversification.
3D-QSARCorrelating 3D molecular properties with biological activity to guide analog design.Identifying favorable and unfavorable regions for substitution on the spirocyclic scaffold.
StereochemistryInvestigating the impact of different stereoisomers on biological activity.Separating and testing enantiomers to determine the active stereoconfiguration.
Conformational AnalysisStudying the influence of molecular flexibility on ligand binding.Optimizing the balance of rigidity and flexibility to maximize binding affinity.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of spirocyclic amines presents a considerable challenge due to the quaternary carbon center at the spiro-junction. tandfonline.com While methods for creating similar scaffolds like 1-oxa-8-azaspiro[4.5]decan-3-amine have been developed, including multi-step batch processes and more efficient flow chemistry techniques, these often involve energetic azide (B81097) intermediates or require chiral synthesis for enantiomeric purity. vapourtec.com Future research should focus on developing more direct and sustainable synthetic routes to 1-Oxa-8-thiaspiro[4.5]decan-4-amine and its derivatives.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as transaminases, has shown promise in the asymmetric synthesis of related spirocyclic amines, offering high enantiomeric excess and yield under mild conditions. researchgate.net Investigating enzymatic pathways for the synthesis of the this compound core could provide a greener alternative to traditional chemical methods.

Catalytic Asymmetric Synthesis: Developing novel catalysts, potentially based on iridium-containing cytochromes or other transition metals, could enable the direct and highly stereoselective formation of the spirocyclic amine framework. acs.org

Iodocyclization: This has proven to be a key step in the general synthesis of various oxa-spirocycles, and its application and optimization for the creation of thia-containing analogues warrants further investigation. rsc.orgresearchgate.net

Flow Chemistry: Expanding the use of continuous flow processes can enhance the safety and scalability of synthesizing spirocyclic intermediates, particularly when dealing with potentially unstable reagents. vapourtec.com

A comparison of potential synthetic strategies is outlined below:

MethodologyAdvantagesChallengesKey References
Traditional Multi-step Synthesis Established proceduresOften lengthy, lower overall yield, may use harsh reagents researchgate.net
Flow Chemistry Improved safety and scalability, better control over reaction parametersInitial setup costs, optimization required vapourtec.com
Biocatalysis (e.g., Transaminases) High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme availability and stability, substrate scope limitations researchgate.net
Asymmetric Metal Catalysis High enantioselectivity, potential for novel transformationsCatalyst cost and sensitivity, reaction optimization acs.org
Iodocyclization Effective for oxa-spirocycle formationAdaptation for sulfur-containing rings, reagent stoichiometry rsc.orgresearchgate.net

Deeper Mechanistic Understanding of Molecular Interactions and Recognition

The biological activity and material properties of this compound derivatives are fundamentally governed by their molecular interactions. The rigid spirocyclic core orients substituents in well-defined vectors, which can enhance binding affinity and selectivity for biological targets like proteins and nucleic acids. tandfonline.comsigmaaldrich.com Future work should aim to elucidate the specific non-covalent interactions that drive molecular recognition.

Research should focus on:

High-Resolution Structural Biology: Co-crystallization of derivatives with target proteins, followed by X-ray crystallography or cryo-electron microscopy, can provide atomic-level details of the binding mode.

Biophysical Techniques: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify the thermodynamics and kinetics of binding, revealing the contributions of enthalpy and entropy to the interaction. nih.gov

NMR Spectroscopy: Solution-state NMR can be used to study the conformation of the spirocycle and its dynamic interactions with binding partners in a more native-like environment. nih.gov

Understanding these interactions is crucial for rational drug design. For instance, in related thiaspiro[4.5]decane derivatives targeting the 5-HT1A receptor, the substitution of oxygen with sulfur in the spiro-ring was found to modulate receptor affinity and selectivity. unimore.itnih.gov A systematic study of how the oxa-thia-spiro core of this compound influences hydrogen bonding, hydrophobic interactions, and other non-covalent forces is a key open question. rsc.org

Expansion of Structural Diversity through Derivatization and Functionalization

To fully explore the chemical space and potential applications of the this compound scaffold, a systematic expansion of its structural diversity is necessary. The primary amine group serves as a key handle for a wide range of chemical modifications.

Future synthetic efforts should target:

N-Functionalization: Acylation, sulfonylation, alkylation, and arylation of the amine to create libraries of amides, sulfonamides, and substituted amines. This approach has been successful in modifying the properties of related spirocyclic compounds. nih.govmdpi.com

Ring Modification: Introducing substituents onto the cyclohexane (B81311) or the oxathiolane rings to modulate lipophilicity, polarity, and steric profile.

Bioisosteric Replacement: Replacing the sulfur or oxygen atoms with other heteroatoms to fine-tune electronic properties and potential metabolic stability. researchgate.net

Systematic derivatization will allow for the development of detailed Structure-Activity Relationships (SAR). For example, in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, modifications at various positions on the spiro-core led to significant changes in receptor affinity and functional activity. nih.gov A similar approach for this compound could lead to the discovery of potent and selective modulators of various biological targets.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. tandfonline.com For this compound, computational methods can guide synthetic efforts and provide insights where experimental data is lacking.

Future research in this area should include:

Quantum Mechanical (QM) Calculations: To accurately determine the conformational preferences, electronic properties, and reactivity of the scaffold and its derivatives.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in different environments (e.g., in water, in complex with a protein) and to understand the molecular recognition process at a dynamic level. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining computational descriptors with experimental data from derivatized libraries, predictive models can be built to guide the design of new compounds with enhanced activity or desired properties.

Virtual Screening: Using the 3D structure of the scaffold to perform high-throughput virtual screening against databases of biological targets to identify potential new applications.

These computational approaches can help prioritize synthetic targets, reducing the time and resources required for experimental studies.

Integration into Multidisciplinary Research Platforms

The unique properties of the this compound scaffold make it a candidate for applications beyond traditional medicinal chemistry. Future research should aim to integrate this compound and its derivatives into broader, multidisciplinary research platforms.

Potential areas for integration include:

Chemical Biology: Developing probes and tool compounds based on the scaffold to investigate biological pathways. The rigid structure is ideal for creating specific inhibitors or activators.

Materials Science: The spirocyclic core can be incorporated into polymers or other materials to create novel three-dimensional structures with unique physical properties. sigmaaldrich.com

Radiochemistry: The scaffold could be functionalized with radioisotopes (e.g., ¹⁸F) to develop novel PET imaging agents for diagnostic purposes, as has been successfully demonstrated with related 1-oxa-8-azaspiro[4.5]decane derivatives for imaging sigma-1 receptors. researchgate.netnih.gov

The increasing interest in sp³-rich, three-dimensional molecules in drug discovery and materials science positions the this compound scaffold as a valuable building block for future innovation. tandfonline.comnih.gov

Conclusion

Reiteration of the Compound's Academic Significance and Research Potential

Given the absence of any published research, the academic significance of 1-Oxa-8-thiaspiro[4.5]decan-4-amine is currently undefined. While its unique spirocyclic structure, incorporating both oxa- and thia- heteroatoms along with an amine functional group, suggests potential for exploration in various chemical and biological contexts, any postulation on its research potential would be purely speculative without foundational data.

Outlook for Continued Scholarly Investigation

The future of scholarly investigation into this compound is entirely open. The compound represents a blank slate for the scientific community. Initial research would need to focus on developing a viable synthetic route to produce the molecule. Following successful synthesis, comprehensive characterization using modern analytical techniques would be the essential next step. Subsequently, its fundamental properties could be explored, which might pave the way for investigations into its biological activity or material properties. Until such foundational work is undertaken and published, the compound will remain outside the sphere of academic discourse.

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